Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) [, ]. It belongs to the arylacetic acid derivative class of NSAIDs. Diclofenac is known for its therapeutic effects in treating various inflammatory conditions.
The synthesis of N-Nitrosodiclofenac typically involves the nitrosation of diclofenac under controlled conditions. The most common method for this transformation includes:
The molecular structure of N-Nitrosodiclofenac can be described as follows:
The presence of the nitroso group can alter the electronic properties of the molecule, making it more reactive than its parent compound, diclofenac .
N-Nitrosodiclofenac is involved in several chemical reactions, primarily due to its nitroso functionality:
The mechanism of action for N-Nitrosodiclofenac primarily revolves around its potential toxicity and mutagenicity:
N-Nitrosodiclofenac exhibits specific physical and chemical properties:
These properties are critical for assessing its behavior in pharmaceutical formulations and environmental contexts .
N-Nitrosodiclofenac is primarily studied within the context of pharmaceutical safety:
N-Nitrosodiclofenac (Chemical Name: 2-(2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid; CAS No. 66505-80-4; Molecular Formula: C₁₄H₁₀Cl₂N₂O₃; Molecular Weight: 325.15 g/mol) is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). It is structurally derived from the secondary amine group present in the parent drug, diclofenac, through a nitrosation reaction [1] [3] [6]. Unlike many potent nitrosamines classified within the "cohort of concern" (CoC), N-Nitrosodiclofenac exhibits a unique structural characteristic: the carbon atoms adjacent (alpha) to the N-nitroso group lack hydrogen atoms. This absence of alpha-hydrogens significantly impacts its metabolic activation pathway and, consequently, its mutagenic potential [7].
Table 1: Chemical Identity of N-Nitrosodiclofenac
Property | Value/Description |
---|---|
Systematic Name | 2-(2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid |
CAS Registry No. | 66505-80-4 |
Molecular Formula | C₁₄H₁₀Cl₂N₂O₃ |
Molecular Weight | 325.15 g/mol |
SMILES Notation | O=C(O)CC1=CC=CC=C1N(C2=C(Cl)C=CC=C2Cl)N=O |
IUPAC Name | 2-[(2,6-Dichlorophenyl)nitrosoamino]benzeneacetic Acid |
Category | Diclofenac Nitrosamine Impurity (NDSRI) |
Key Structural Feature | Lacks alpha-hydrogens adjacent to the N-N=O group |
This structural distinction places N-Nitrosodiclofenac outside the strictest "cohort of concern" classification applied to nitrosamines capable of readily forming alkylating diazonium ions upon metabolic activation. Toxicological evaluations, including computational (QSAR) analyses and mechanistic reasoning, support its categorization as a less potent mutagen compared to nitrosamines like NDMA or NDEA. Consequently, its control strategies fall under the broader ICH M7 framework for mutagenic impurities rather than the default ultra-strict limits applied to CoC nitrosamines lacking such de-risking data [7]. Its primary role within the pharmaceutical context is as an analytical reference standard essential for developing and validating sensitive detection methods, establishing specification limits, and ensuring diclofenac-based products comply with regulatory safety requirements regarding nitrosamine contamination [1] [3] [8].
The control of nitrosamine impurities, including N-Nitrosodiclofenac, is primarily governed by the ICH M7(R1) Guideline: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk" and its subsequent Q&A documents. ICH M7 establishes a risk-based classification system (Classes 1-5) for mutagenic impurities and mandates the application of the Threshold of Toxicological Concern (TTC) concept. The TTC stipulates a lifetime exposure limit of 1.5 μg/day (1500 ng/day) for any individual mutagenic impurity, considered to represent a negligible carcinogenic risk (theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure) [2]. However, recognizing the exceptional potency of certain nitrosamines, regulatory agencies have issued specific guidance for this class.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with other global regulators like Health Canada, have developed detailed strategies and lists of Acceptable Intakes (AIs) for specific nitrosamines. These AIs supersede the general ICH M7 TTC when available and are derived using various methodologies:
Table 2: Regulatory History of N-Nitrosodiclofenac Acceptable Intake (AI)
Regulatory Body | Initial AI (ng/day) | Initial Basis | Updated AI (ng/day) | Updated Basis (Effective 2024) | Source |
---|---|---|---|---|---|
FDA | 1500 | Default FDA Potency Category 5 (CPCA Cat 5) | 78000 | SAR Read-Across to N-Nitrosodiphenylamine (TD₅₀ = 167 mg/kg/day) | [3] [4] |
EMA | 1500 | CPCA Category 5 | 78000 | SAR Read-Across to N-Nitrosodiphenylamine | [4] [5] |
Health Canada | 1500 | CPCA Category 5 | 78000 | SAR Read-Across to N-Nitrosodiphenylamine (Dec 2024 update) | [5] |
N-Nitrosodiclofenac exemplifies the dynamic nature of regulatory science. Initially (circa 2021-2023), it was assigned a default AI of 1500 ng/day by the FDA, EMA, and Health Canada, corresponding to FDA Potency Category 5 or CPCA Category 5 [3]. This conservative default reflected the absence of compound-specific carcinogenicity data and the application of the general ICH M7 TTC principle to nitrosamines. However, significant updates occurred in 2024. Based on mechanistic understanding (absence of alpha-hydrogens) and Structure-Activity Relationship (SAR) assessment using read-across to the structurally analogous but less potent carcinogen N-Nitrosodiphenylamine (NDPhA, TD₅₀ = 167 mg/kg/day), regulatory agencies substantially increased the AI limit for N-Nitrosodiclofenac to 78,000 ng/day [4] [5]. This dramatic revision (a 52-fold increase) highlights the critical role of structural justification and read-across in refining risk assessments for NDSRIs and moving beyond overly conservative default positions. The AI of 78,000 ng/day is now formally listed in the latest appendices of regulatory Q&A documents from the EMA (updated September 2024) and Health Canada (updated December 2024) [4] [5].
The detection and regulation of N-Nitrosodiclofenac emerged directly from the global nitrosamine crisis initiated by the 2018 recall of valsartan products contaminated with N-Nitrosodimethylamine (NDMA). This event triggered an unprecedented, systematic review of potential nitrosamine formation risks across thousands of marketed pharmaceutical products by regulatory agencies worldwide, including the FDA, EMA, and Health Canada. Market Authorization Holders (MAHs) were mandated to conduct comprehensive risk assessments (Step 1), confirmatory testing if risks were identified (Step 2), and implement necessary changes to marketing authorizations to mitigate risks (Step 3) [5].
Diclofenac, containing a secondary amine group susceptible to nitrosation, was identified as a potential candidate for NDSRI formation during synthesis, storage, or from specific excipients. Consequently, N-Nitrosodiclofenac entered regulatory surveillance as a potential impurity of concern. Its inclusion in regulatory appendices and the commercial availability of certified reference standards (e.g., CAS 66505-80-4) from suppliers like SynZeal, Veeprho, and Clearsynth became essential for the pharmaceutical industry to meet regulatory demands for sensitive analytical method development (AMV), method validation, and rigorous Quality Control (QC) testing during Abbreviated New Drug Application (ANDA) submissions and commercial production of diclofenac sodium or potassium products [1] [3] [6].
The evolving understanding of its toxicological profile, particularly the mechanistic argument regarding the lack of alpha-hydrogens [7], and the subsequent successful regulatory justification for a significantly higher AI via read-across to N-Nitrosodiphenylamine [4] [5], mark key milestones in the history of this specific impurity. Its journey from a default high-risk classification (1500 ng/day) to a substance with a relatively high, toxicologically justified AI (78,000 ng/day) based on SAR assessment reflects the maturation of regulatory approaches for managing the complex challenge of NDSRIs beyond initial default assumptions. This shift underscores the importance of ongoing scientific research and dialogue between industry and regulators in establishing pragmatic, risk-proportionate control strategies for nitrosamine impurities.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0